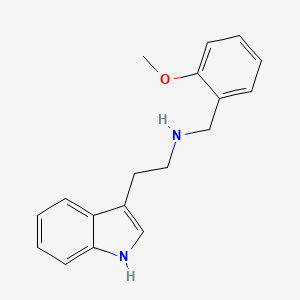

2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine

Description

Properties

IUPAC Name |

2-(1H-indol-3-yl)-N-[(2-methoxyphenyl)methyl]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-21-18-9-5-2-6-15(18)12-19-11-10-14-13-20-17-8-4-3-7-16(14)17/h2-9,13,19-20H,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCSKFSDXDPIKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCCC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40365786 | |

| Record name | 2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

418781-81-4 | |

| Record name | 2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Structure-Activity Relationship (SAR) of N-Benzyltryptamine Derivatives

Topic: Structure-Activity Relationship (SAR) of N-Benzyltryptamine Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Discovery Professionals

Executive Summary

The N-benzyltryptamine (NBnT) scaffold represents a critical divergence in the medicinal chemistry of serotonergic ligands. While structurally analogous to the "super-potent" N-benzylphenethylamines (the NBOMe series), NBnT derivatives exhibit a distinct pharmacological profile characterized by a dissociation between binding affinity and intrinsic efficacy .

This guide analyzes the structural determinants that govern the interaction of NBnTs with the 5-HT

Chemical Scaffold & Nomenclature

The core pharmacophore consists of an indole ring connected to an amine via an ethyl chain (tryptamine), with a substituted benzyl group attached to the amine nitrogen.

Core Numbering System

-

Indole Ring: Positions 1–7 (Standard IUPAC). Critical substitution occurs at C5 .

-

Linker:

and -

N-Benzyl Ring: Positions 2'–6' (Prime notation used to distinguish from the indole).

SAR Map Visualization The following diagram outlines the primary sites of modification and their impact on pharmacological activity.

Figure 1: Structural modification zones of the N-benzyltryptamine scaffold.

Synthetic Methodology: Reductive Amination

The most robust protocol for synthesizing NBnT derivatives is the indirect reductive amination of a tryptamine precursor with a substituted benzaldehyde. This method avoids the over-alkylation often seen with direct alkyl halides.

Protocol: Synthesis of 5-MeO-NBnT Derivatives

Objective: Synthesis of N-(2-methoxybenzyl)-5-methoxytryptamine.

Reagents:

-

5-Methoxytryptamine (free base)

-

2-Methoxybenzaldehyde[1]

-

Solvent: Methanol (MeOH) or 1,2-Dichloroethane (DCE)

-

Reducing Agent: Sodium Borohydride (NaBH

) or Sodium Triacetoxyborohydride (STAB)

Step-by-Step Workflow:

-

Imine Formation:

-

Dissolve 5-methoxytryptamine (1.0 equiv) in anhydrous MeOH (0.1 M concentration).

-

Add 2-methoxybenzaldehyde (1.0–1.1 equiv).

-

Critical Step: Add activated molecular sieves (3Å or 4Å) to scavenge water and drive the equilibrium toward the imine (Schiff base).

-

Stir at Room Temperature (RT) for 2–4 hours under inert atmosphere (

).

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add NaBH

(1.5–2.0 equiv) portion-wise over 15 minutes. (Caution: Hydrogen gas evolution). -

Allow the reaction to warm to RT and stir for 12 hours.

-

-

Quench & Workup:

-

Quench with

or saturated -

Evaporate volatile solvent (MeOH).

-

Extract aqueous residue with Dichloromethane (DCM) (3x).

-

Dry organic layer over

, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify via flash column chromatography (Silica gel).

-

Eluent: DCM:MeOH (95:5) + 1%

(to prevent tailing of the amine). -

Isolate the product as a free base or convert to hydrochloride salt for stability.

-

Figure 2: Step-by-step reductive amination workflow for NBnT synthesis.

SAR Deep Dive

The N-Benzyl Moiety (The "NBOMe" Effect)

The substitution pattern on the benzyl ring is the primary driver of binding affinity.[3]

-

2'-Position (Ortho): Substituents here (OMe, OH, Cl) interact with a specific hydrophobic pocket in the 5-HT

receptor.-

2'-OMe: Dramatically increases affinity (similar to the NBOMe phenethylamines).

-

2'-OH: Often results in high affinity due to potential intramolecular hydrogen bonding with the protonated amine, locking the conformation.

-

-

Meta (3') & Para (4') Positions:

-

3'-Substitution: Halogens (I, Br) or lipophilic groups often enhance affinity.

-

4'-Substitution: Generally less tolerated than in the phenethylamine series. Large groups here can decrease affinity due to steric clashes in the receptor's orthosteric site.

-

The Indole Core

-

5-Methoxy (5-MeO): The addition of a methoxy group at the indole 5-position (analogous to the 2,5-dimethoxy pattern in phenethylamines) consistently increases affinity for 5-HT

receptors compared to the unsubstituted tryptamine. -

N1-Indole: Methylation of the indole nitrogen generally reduces affinity and efficacy, indicating the importance of the indole NH as a hydrogen bond donor.

Affinity vs. Efficacy Divergence

This is the most critical technical insight.

-

Phenethylamines (25I-NBOMe): High Affinity (

< 1 nM) + High Efficacy (Full Agonist). -

Tryptamines (5-MeO-NBnT): High Affinity (

< 10 nM) + Low/Partial Efficacy .

Many NBnTs act as functional antagonists or weak partial agonists at 5-HT

Pharmacology & Data Analysis

Binding Affinity (Ki) vs. Functional Potency (EC50)

The table below summarizes representative data comparing the reference phenethylamine (25I-NBOMe) with N-benzyltryptamine analogues. Note the discrepancy between the tight binding (Low

Table 1: Comparative Pharmacology at Human 5-HT

| Compound ID | Core Scaffold | N-Benzyl Substituent | 5-HT | 5-HT | Efficacy ( |

| 25I-NBOMe | Phenethylamine | 2-OMe | 0.04 | 0.2 | ~90% (Full) |

| 5-MeO-NBnT | Tryptamine | H | 55.0 | >1000 | < 20% |

| 5-MeO-2'-OMe-NBnT | Tryptamine | 2-OMe | 1.9 | 20.4 | 45% (Partial) |

| 5-MeO-2'-OH-NBnT | Tryptamine | 2-OH | 5.3 | 45.0 | 30% (Partial) |

| NBnT (Unsubstituted) | Tryptamine | H | 237.0 | N/A | Antagonist |

Data synthesized from Hansen et al. (2014) and Toro-Sazo et al. (2019).

Signaling Pathway Visualization

NBnTs primarily modulate the

Figure 3: Gq/11 signaling cascade utilized in functional calcium mobilization assays.

References

-

Hansen, M., et al. (2014). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues.[4][5][6][7][8][9][10] ACS Chemical Neuroscience. Link

-

Toro-Sazo, M., et al. (2019).[4] 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines.[4][6][7][9][10] PLOS ONE. Link

-

Nichols, D. E. (2016). Psychedelics.[11][12] Pharmacological Reviews. Link

-

BenchChem. (2025).[2][3][11] Comparative Analysis of N-Benzyl Tryptamine and Phenethylamine Analogues at 5-HT2A Receptors.[4][5][6][7][8][9][10][11]Link

Sources

- 1. 5-MeO-NBnT - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines | PLOS One [journals.plos.org]

- 5. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Physicochemical Blueprint of Indole-3-Ethanamine Derivatives

An In-Depth Technical Guide: Molecular Weight and Lipophilicity of Indole-3-Ethanamine Derivatives: A Physicochemical Compass for Drug Discovery

The indole-3-ethanamine scaffold, the structural core of the essential amino acid tryptophan and the neurotransmitter serotonin, is a privileged motif in medicinal chemistry. Its derivatives encompass a wide range of biologically active molecules, from endogenous signaling compounds to potent therapeutics and research tools. The journey of any such molecule from a laboratory vial to a biological target is fundamentally governed by its physicochemical properties. Among these, molecular weight (MW) and lipophilicity stand out as two of the most critical parameters influencing pharmacokinetics and pharmacodynamics.[1][2]

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes, including the intestinal wall for absorption and the formidable blood-brain barrier (BBB) for central nervous system (CNS) activity.[][4][5] Molecular weight, a measure of molecular size, also impacts diffusion, transport, and overall "drug-likeness."[4][6] This guide provides researchers, scientists, and drug development professionals with a technical overview of these crucial properties for indole-3-ethanamine derivatives. It details methodologies for their determination, presents data for key analogues, and explores the structure-property relationships that are essential for rational drug design.

Theoretical Foundations: Understanding Molecular Weight and Lipophilicity

Molecular Weight (MW)

Molecular weight is the mass of one mole of a substance. In drug discovery, it serves as a primary descriptor of molecular size. While not a standalone predictor of success, it is a core component of widely accepted guidelines for oral bioavailability, such as Lipinski's Rule of Five, which suggests an optimal MW of ≤500 Da.[2] Larger molecules may face challenges with passive diffusion across membranes and can have more complex metabolic profiles.[6]

Lipophilicity: The Partition and Distribution Coefficients

Lipophilicity is quantitatively expressed by the partition coefficient (P) or its base-10 logarithm (Log P). It represents the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[7][8]

Log P = log10 ([Compound]octanol / [Compound]water)

A positive Log P value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).

For ionizable compounds like the indole-3-ethanamine derivatives (which are basic), the distribution coefficient (D) or its logarithm (Log D) is often more physiologically relevant.[8] Log D accounts for all species (ionized and neutral) at a specific pH, such as the physiological pH of 7.4.[8] The relationship between these properties dictates a molecule's behavior in the body, influencing absorption, distribution, metabolism, and excretion (ADME).[2][9]

Methodologies for Lipophilicity Determination

A multi-pronged approach, combining experimental and computational methods, provides the most robust assessment of a compound's lipophilicity.

Experimental Determination

Protocol 1: The Shake-Flask Method (Gold Standard)

This classic procedure provides a direct measurement of the Log P value and is considered the benchmark method.[7]

Causality and Insights: The direct measurement of the compound in both phases makes this method highly accurate for Log P values in the -2 to 4 range.[7] However, it is labor-intensive, requires a significant amount of pure compound, and can be complicated by factors like emulsion formation or compound degradation.[7]

Step-by-Step Methodology:

-

Preparation: Prepare solutions of n-octanol pre-saturated with water and water pre-saturated with n-octanol to ensure thermodynamic equilibrium.

-

Dissolution: Accurately weigh a small amount of the indole-3-ethanamine derivative and dissolve it in one of the phases (usually the one in which it is more soluble).

-

Partitioning: Add a known volume of the second phase to a flask or vial containing the initial solution.

-

Equilibration: Seal the container and shake it gently at a constant temperature until equilibrium is reached (this can take several hours). Centrifugation is then used to ensure a clean separation of the two phases.

-

Quantification: Carefully separate the two phases. Measure the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[8]

-

Calculation: Calculate the partition coefficient P as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. Determine Log P as the base-10 logarithm of P.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is the most common indirect method, leveraging the relationship between a compound's retention time on a nonpolar stationary phase and its lipophilicity.[7][10]

Causality and Insights: RP-HPLC is fast, automated, requires only a small amount of substance, and is tolerant of impurities.[10] The method relies on a calibrated correlation. A set of standard compounds with known Log P values is run to create a calibration curve that relates the retention factor (k) or its logarithm (log k) to Log P.

Step-by-Step Methodology:

-

System Setup: Use a reversed-phase column (e.g., C8 or C18) and a mobile phase typically consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: Prepare and inject a series of standard compounds with well-documented Log P values spanning the expected range of the test compound.

-

Sample Analysis: Dissolve the indole-3-ethanamine derivative in a suitable solvent and inject it into the HPLC system.

-

Data Acquisition: Record the retention time (tR) for each standard and the test compound. Also, determine the column dead time (t0) by injecting an unretained compound (e.g., uracil).

-

Calculation of Retention Factor (k): For each compound, calculate k using the formula: k = (tR - t0) / t0.[7]

-

Correlation and Determination: Plot the known Log P values of the standards against their calculated log k values. Perform a linear regression to generate a calibration equation. Use this equation and the log k value of the test compound to determine its experimental Log P.

Computational Prediction (in silico)

Computational methods offer rapid, cost-effective estimations of Log P, which are invaluable for virtual screening of large compound libraries.[11] These methods are broadly categorized into atom-based and fragment-based approaches.[12][13]

-

Atom-based methods: Calculate Log P by summing the contributions of individual atoms.

-

Fragment-based methods: Sum the contributions of predefined molecular fragments.

Numerous software packages and online platforms are available, each employing different algorithms.[14]

-

XLOGP3: An atom-based method with corrective factors.[14]

-

ChemAxon's Calculator: Utilizes a proprietary implementation of fragment-based and atom-based contributions.[15]

Trustworthiness and Limitations: While incredibly useful, computational predictions are not a substitute for experimental determination.[16] Their accuracy can vary significantly depending on the algorithm used and the structural similarity of the test compound to the model's training set.[13] Benchmarking studies show that prediction errors can range from 0.5 to over 1.0 Log P units.[13][16] Therefore, in silico values should be used for initial assessment and prioritization, with experimental validation for lead candidates.

Data for Representative Indole-3-Ethanamine Derivatives

The following table summarizes the molecular weight and calculated LogP (cLogP) values for several key indole-3-ethanamine derivatives. These values provide a quantitative basis for understanding their physicochemical profiles.

| Compound Name | Common Abbreviation | R Groups | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP (XLogP3) |

| Tryptamine | - | H | C₁₀H₁₂N₂ | 160.22 | 1.7 |

| N,N-Dimethyltryptamine | DMT | N(CH₃)₂ | C₁₂H₁₆N₂ | 188.27 | 2.1 |

| 5-Methoxy-N,N-dimethyltryptamine | 5-MeO-DMT | 5-OCH₃, N(CH₃)₂ | C₁₃H₁₈N₂O | 218.29[17] | 2.2 |

| 5-Ethyl-1H-indole-3-ethanamine | 5-Et-Tryptamine | 5-CH₂CH₃ | C₁₂H₁₆N₂ | 188.27[18] | 2.3[18] |

| N,N,7-Trimethyl-1H-indole-3-ethanamine | 7-Me-DMT | 7-CH₃, N(CH₃)₂ | C₁₃H₁₈N₂ | 202.30[19] | 2.6 |

Note: cLogP values are sourced from PubChem and other databases and should be considered estimates.

Structure-Property Relationships (SPR) and Visualization

The chemical structure of an indole-3-ethanamine derivative directly dictates its molecular weight and lipophilicity. Understanding these relationships is fundamental to medicinal chemistry.[20][21][22]

-

Alkylation of the Amine: Adding alkyl groups (e.g., methyl, ethyl) to the terminal nitrogen of the ethylamine side chain, as in the transition from Tryptamine to DMT, increases both molecular weight and lipophilicity. This can enhance membrane permeability but may also increase metabolic susceptibility and non-specific binding.

-

Substitution on the Indole Ring:

-

Adding lipophilic groups like alkyl (e.g., 7-Me-DMT) or halogen substituents increases both MW and LogP.

-

Adding hydrophilic groups like a hydroxyl (-OH) or methoxy (-OCH₃) group increases MW but can decrease lipophilicity or have a modest effect due to the added polarity. The methoxy group in 5-MeO-DMT, for instance, slightly increases LogP compared to DMT, an effect balanced by polarity and increased size.

-

-

Side Chain Modification: Altering the length of the ethylamine side chain can also modulate lipophilicity. For example, indole-3-propionic acid, with its carboxyl group, is significantly more hydrophilic and has been studied for its effects on the BBB.[5][23]

Diagrams for Conceptual Understanding

The following diagrams visualize key workflows and relationships discussed in this guide.

Caption: Workflow for determining the lipophilicity of a novel compound.

Caption: Relationship between structure, properties, and biological outcomes.

Conclusion and Future Directions

The molecular weight and lipophilicity of indole-3-ethanamine derivatives are foundational parameters that shape their entire pharmacological profile. A judicious balance is required; sufficient lipophilicity is needed to cross biological membranes, but excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[1][] As this guide has detailed, a combination of robust experimental methods and rapid computational screening allows for the efficient characterization of these properties. By understanding and strategically manipulating the structure of the indole-3-ethanamine scaffold, drug discovery professionals can fine-tune these critical physicochemical parameters, paving the way for the development of safer and more effective therapeutics.

References

-

Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Available from: [Link]

-

Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design - IEEE Xplore. (2025, February 17). Available from: [Link]

-

Prediction of log P: ALOGPS Application in Medicinal Chemistry Education - ResearchGate. (2025, August 6). Available from: [Link]

-

Novel Methods for the Prediction of logP, pKa, and logD - ACS Publications. (2002, April 4). Available from: [Link]

-

Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. (2008, September 18). Available from: [Link]

-

Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. (2021, September 2). Available from: [Link]

-

Convenient way to experimentally determine the lipophilicity (logP) of new synthetic biologically active compounds using high-performance liquid chromatography in the series of 2,2- disubstituted 4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolanes - ResearchGate. (2018, January 11). Available from: [Link]

-

Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies - PMC. (n.d.). Available from: [Link]

-

Full article: Experimental Lipophilicity for Beyond Rule of 5 Compounds - Taylor & Francis. (2019, March 14). Available from: [Link]

-

Drug Lipophilicity and Absorption: A Continuous Challenge toward the Goal of Drug Discovery - Emery Pharma. (2017, October 20). Available from: [Link]

-

Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry - Semantic Scholar. (2022, October 13). Available from: [Link]

-

Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Available from: [Link]

-

Lipophilicity, molecular weight, and drug action: reexamination of parabolic and bilinear models - PubMed. (n.d.). Available from: [Link]

-

Molecular lipophilicity in protein modeling and drug design - PubMed. (n.d.). Available from: [Link]

-

Integrating structure-activity relationships, computational approaches, and experimental validation to unlock the therapeutic potential of indole-3-carbinol and its derivatives - PubMed. (2025, August 15). Available from: [Link]

-

The Blood-Brain Barrier Permeability of Six Indole Alkaloids from Uncariae Ramulus Cum Uncis in the MDCK-pHaMDR Cell Monolayer Model - PMC. (n.d.). Available from: [Link]

-

In vivo assessment of the permeability of the blood-brain barrier and blood-retinal barrier to fluorescent indoline derivatives in zebrafish - PubMed. (2012, August 16). Available from: [Link]

-

Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents - MDPI. (2024, June 3). Available from: [Link]

-

Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC - PubMed Central. (n.d.). Available from: [Link]

-

Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells - MDPI. (2023, December 19). Available from: [Link]

-

Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents - PubMed. (2017, December 15). Available from: [Link]

-

Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum. (2024, June 13). Available from: [Link]

-

1H-Indole-3-ethanamine, 5-ethyl- | C12H16N2 | CID 188006 - PubChem. (n.d.). Available from: [Link]

-

Enhanced permeability of blood-brain barrier and targeting function of | IJN - Dove Medical Press. (2018, March 28). Available from: [Link]

-

1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl- - the NIST WebBook. (n.d.). Available from: [Link]

-

Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum. (2024, June 13). Available from: [Link]

-

Indole-3-propionic Acid Attenuates HI-Related Blood-Brain Barrier Injury in Neonatal Rats by Modulating the PXR Signaling Pathway - PubMed. (2022, October 5). Available from: [Link]

-

Indole-3-propionic Acid Attenuates HI-Related Blood–Brain Barrier Injury in Neonatal Rats by Modulating the PXR Signaling Pathway - ResearchGate. (2022, September). Available from: [Link]

Sources

- 1. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 2. mdpi.com [mdpi.com]

- 4. dovepress.com [dovepress.com]

- 5. Indole-3-propionic Acid Attenuates HI-Related Blood-Brain Barrier Injury in Neonatal Rats by Modulating the PXR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lipophilicity, molecular weight, and drug action: reexamination of parabolic and bilinear models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. emerypharma.com [emerypharma.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. vcclab.org [vcclab.org]

- 14. Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemaxon.com [chemaxon.com]

- 16. Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 17. 1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl- [webbook.nist.gov]

- 18. 1H-Indole-3-ethanamine, 5-ethyl- | C12H16N2 | CID 188006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. CAS 65882-39-5: N,N,7-Trimethyl-1H-indole-3-ethanamine [cymitquimica.com]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Integrating structure-activity relationships, computational approaches, and experimental validation to unlock the therapeutic potential of indole-3-carbinol and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The N-Benzyl Moiety in Indole Alkaloids: A Journey from Natural Scaffolds to Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The indole nucleus represents one of nature's most privileged scaffolds, forming the core of a vast and diverse family of alkaloids with profound physiological effects. The strategic functionalization of the indole nitrogen has emerged as a powerful approach in medicinal chemistry to modulate the biological activity of these fascinating molecules. Among these modifications, N-benzylation has proven to be particularly impactful, leading to the discovery and development of compounds with a wide spectrum of therapeutic potential. This technical guide provides a comprehensive exploration of N-benzyl functionalized indole alkaloids, from their historical context and natural origins to modern synthetic strategies and their ever-expanding pharmacological landscape. We will delve into the critical role of the N-benzyl group in shaping the structure-activity relationships of these compounds and explore their mechanisms of action. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics, offering both foundational knowledge and practical insights into this exciting class of compounds.

Introduction: The Indole Alkaloid Framework and the Significance of N-Functionalization

Indole alkaloids are a large and structurally diverse class of secondary metabolites that have played a pivotal role in medicine and pharmacology for centuries.[1] Their biosynthetic precursor is the amino acid tryptophan, and they are found in a wide range of organisms, from plants and fungi to marine invertebrates.[1][2] The indole ring system, with its unique electronic properties, provides a versatile template for chemical modifications that can profoundly influence biological activity.[3]

The nitrogen atom of the indole ring is a key site for functionalization. While many naturally occurring indole alkaloids are unsubstituted at the N1 position, the introduction of substituents at this position has been a highly successful strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. The N-benzyl group, in particular, has garnered significant attention due to its ability to engage in crucial hydrophobic and π-π stacking interactions within the binding pockets of biological targets.[4] This often leads to a significant enhancement of biological activity compared to their N-unsubstituted counterparts.[5]

Historical Perspective and Natural Occurrence

While the history of indole alkaloids dates back to the isolation of strychnine in 1818, the specific discovery of naturally occurring N-benzyl functionalized indole alkaloids is a more recent development, primarily emerging from the exploration of marine biodiversity.[1]

Early Discoveries and Natural Sources

While a comprehensive historical timeline is still being pieced together, evidence suggests that N-benzyl functionalized indole alkaloids are not widespread in terrestrial plants but have been isolated from marine-derived fungi.[6][7] These organisms, thriving in unique and competitive environments, are a rich source of novel secondary metabolites with diverse chemical structures and biological activities.[6] For instance, certain species of marine fungi have been found to produce indole alkaloids with N-benzyl or related N-aromatic substitutions, highlighting the marine environment as a key reservoir for these unique natural products.[8]

The biosynthesis of the N-benzyl moiety in these alkaloids is an area of active investigation. While the core indole structure is derived from tryptophan, the origin of the benzyl group is likely linked to the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids like phenylalanine and tyrosine.[2] In the closely related benzylisoquinoline alkaloids, the benzyl group is derived from tyrosine.[4][9][10][11] It is plausible that a similar biosynthetic logic is employed for N-benzyl indole alkaloids, involving the enzymatic condensation of an indole precursor with a benzyl donor.

Synthetic Strategies for N-Benzylation of Indoles

The synthetic introduction of a benzyl group onto the indole nitrogen is a fundamental transformation in the preparation of these alkaloids and their analogs. A variety of methods have been developed, ranging from classical approaches to modern catalytic systems.

Classical N-Benzylation Methods

The traditional approach to N-benzylation of indoles involves the deprotonation of the indole N-H with a strong base, followed by nucleophilic substitution with a benzyl halide (e.g., benzyl bromide or chloride).[12]

Common bases used in this method include:

-

Sodium hydride (NaH)

-

Potassium hydroxide (KOH)

-

Potassium carbonate (K₂CO₃)

While effective, these methods can sometimes suffer from poor regioselectivity, with competing C3-benzylation being a common side reaction.[12][13]

Modern Catalytic Approaches

To overcome the limitations of classical methods, several catalytic systems have been developed for the N-benzylation of indoles. These methods offer milder reaction conditions, improved selectivity, and broader functional group tolerance.

Key catalytic systems include:

-

Copper-catalyzed N-benzylation: Copper(I) salts have been shown to effectively catalyze the N-benzylation of indoles with benzyl halides.[14]

-

Palladium-catalyzed N-benzylation: Palladium complexes can also be employed for this transformation, often with high efficiency.

-

Iodine-catalyzed C3-benzylation: While not an N-benzylation method, molecular iodine has been shown to be a green and efficient catalyst for the selective C3-benzylation of indoles using benzylic alcohols.[3][13][15]

The choice of synthetic method depends on the specific substrate, desired scale, and available resources. The development of new and more efficient catalytic systems remains an active area of research.

Biological Activities and Therapeutic Potential

N-benzyl functionalized indole alkaloids exhibit a remarkable range of biological activities, making them attractive candidates for drug discovery and development. The N-benzyl moiety often acts as a key pharmacophore, enhancing the interaction of the molecule with its biological target.[4][6]

Anticancer Activity

A significant number of N-benzyl indole derivatives have demonstrated potent anticancer activity.[16][17] For example, N-benzyl indole-3-carboxamides have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[18] The N-benzyl group can contribute to the binding of these compounds to key targets in cancer cells, such as enzymes or receptors involved in cell proliferation and survival.[16]

Antimicrobial Activity

The emergence of antibiotic-resistant bacteria has created an urgent need for new antimicrobial agents. N-benzyl functionalized indole alkaloids have shown promise in this area. For instance, N-benzyl tricyclic indolines have been identified as potent antibacterials against methicillin-resistant Staphylococcus aureus (MRSA).[19]

Enzyme Inhibition

N-benzyl indole derivatives have been investigated as inhibitors of various enzymes. For example, N-benzyl indole-based thiosemicarbazones have been shown to be competitive inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.[20] Additionally, N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid have been evaluated as potential inhibitors of cholinesterases, enzymes implicated in Alzheimer's disease.[11][21][22]

Modulation of Receptors

The N-benzyl group can also play a crucial role in the interaction of indole alkaloids with G-protein coupled receptors (GPCRs). For example, N-benzyl substitution on phenethylamines has been shown to significantly increase their affinity and functional activity at serotonin 5-HT2A/2C receptors.[5][23]

Table 1: Summary of Biological Activities of Selected N-Benzyl Functionalized Indole Alkaloids

| Compound Class | Biological Activity | Target/Mechanism of Action (if known) | Reference(s) |

| N-benzyl indole-3-carboxamides | Anticancer | Cytotoxic against various cancer cell lines | [18] |

| N-benzyl tricyclic indolines | Antibacterial (MRSA) | Inhibition of bacterial growth | [19] |

| N-benzyl indole-based thiosemicarbazones | Tyrosinase Inhibition | Competitive inhibition of tyrosinase | [20] |

| N-benzyl piperidine amides of indole-5-carboxylic acid | Cholinesterase Inhibition | Inhibition of acetylcholinesterase and butyrylcholinesterase | [11][21][22] |

| N-benzyl phenethylamines | 5-HT2A/2C Receptor Agonism | Modulation of serotonergic signaling | [5][23] |

Experimental Protocols: A Representative Synthesis

To provide a practical example, a detailed protocol for the synthesis of N-benzyl-1H-indole-3-carboxamide is outlined below.[18][19]

Synthesis of N-benzyl-1H-indole-3-carboxamide

Step 1: Formylation of Indole (Vilsmeier-Haack Reaction)

-

To a solution of indole in anhydrous dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for a specified time.

-

The reaction is quenched by pouring it into ice-cold water and neutralizing with a base (e.g., sodium hydroxide).

-

The precipitated indole-3-carboxaldehyde is filtered, washed with water, and dried.

Step 2: Oxidation of Indole-3-carboxaldehyde to Indole-3-carboxylic Acid

-

Indole-3-carboxaldehyde is oxidized to the corresponding carboxylic acid using a suitable oxidizing agent (e.g., potassium permanganate or silver oxide).

Step 3: Chlorination of Indole-3-carboxylic Acid

-

Indole-3-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride.

Step 4: Amidation with Benzylamine

-

The crude indole-3-carbonyl chloride is dissolved in a suitable solvent (e.g., dichloromethane) and treated with benzylamine in the presence of a base (e.g., triethylamine).

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The product is isolated by extraction and purified by column chromatography.

Characterization: The final product, N-benzyl-1H-indole-3-carboxamide, is characterized by spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[14][19]

Visualization of Key Concepts

To further illustrate the concepts discussed in this guide, the following diagrams are provided.

General Synthetic Workflow for N-Benzylation of Indole

Caption: A simplified workflow for the classical N-benzylation of indole.

The N-Benzyl Indole Pharmacophore

Caption: Key pharmacophoric features of the N-benzyl indole scaffold.

Conclusion and Future Directions

N-benzyl functionalized indole alkaloids represent a rich and expanding area of research in medicinal chemistry and drug discovery. The introduction of the N-benzyl group has consistently proven to be a valuable strategy for enhancing the biological activity of indole-based compounds across a wide range of therapeutic targets. While significant progress has been made in the synthesis and pharmacological evaluation of these molecules, several exciting avenues for future research remain.

Further exploration of the natural product world, particularly the marine environment, is likely to uncover novel N-benzyl indole alkaloids with unique structures and unprecedented biological activities. A deeper understanding of the biosynthetic pathways leading to these compounds could also open up new possibilities for their sustainable production through metabolic engineering.

In the realm of synthetic chemistry, the development of more efficient, selective, and environmentally friendly methods for N-benzylation will continue to be a priority. Furthermore, the application of computational modeling and artificial intelligence will undoubtedly accelerate the design and optimization of N-benzyl indole alkaloids with improved therapeutic profiles.

As our understanding of the complex interplay between chemical structure and biological function continues to grow, N-benzyl functionalized indole alkaloids are poised to make even greater contributions to the development of new medicines to address unmet medical needs.

References

- Facchini, P. J., & De Luca, V. (2008). Opium poppy and Madagascar periwinkle: model non-model systems to investigate alkaloid biosynthesis. The Plant Journal, 54(4), 763-787.

- Liscombe, D. K., MacLeod, B. P., Loukanina, N., Nandi, O. I., & Facchini, P. J. (2005). Evidence for the monophyletic origin of benzylisoquinoline alkaloid biosynthesis in flowering plants. Phytochemistry, 66(20), 2501-2520.

- Jakubowska, A., Kulig, K., Guzior, N., & Malawska, B. (2012). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta poloniae pharmaceutica, 69(3), 449-455.

- Karmakar, I., & Maji, A. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. ACS Omega, 4(7), 12385-12394.

- Fung, A. K. K., Yu, L. J., Sherburn, M. S., & Coote, M. L. (2021). A Simple Cu (I)-Catalyzed C–N Coupling of Aliphatic Halides with Amines and Amides. The Journal of Organic Chemistry, 86(14), 9723-9732.

- Li, Y., & Zhuang, C. L. (2021). Natural Indole Alkaloids from Marine Fungi: Chemical Diversity and Biological Activities. Pharmaceutical Fronts, 3(04), e145-e164.

- Ndibe, H. C., Owolabi, B. J., Adepoju, T. S., & Eriamiatoe, I. O. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.

- Jakubowska, A., Kulig, K., Guzior, N., & Malawska, B. (2012). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica - Drug Research, 69(3), 449-55.

- Biosynthesis of Fungal Indole Alkaloids. (2013). Natural product reports, 30(11), 1455-1489.

- Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation. (2012). ACS chemical neuroscience, 3(11), 899-910.

- Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (2012). Journal of medicinal chemistry, 55(22), 10131-10141.

- Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. (2021). Marine drugs, 19(12), 707.

-

N-benzyl piperidine Fragment in Drug Discovery. (n.d.). ResearchGate. Retrieved from [Link]

- Karmakar, I., & Maji, A. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. ACS Omega, 4(7), 12385-12394.

- Marine-derived fungi as a source of bioactive indole alkaloids with diversified structures. (2020). Applied Microbiology and Biotechnology, 104(23), 9887-9918.

- Discovery and initial structure-activity relationships of N-benzyl tricyclic indolines as antibacterials for methicillin-resistant Staphylococcus aureus. (2014). Bioorganic & medicinal chemistry letters, 24(24), 5602-5605.

-

Synthesis of N‐benzoyl indoles 27. (n.d.). ResearchGate. Retrieved from [Link]

- Selective N-functionalization of Arylhydrazines with Primary Alcohols and Acids under PPh3/DDQ System. (2024). The Journal of Organic Chemistry.

- Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. (2014). ACS chemical neuroscience, 5(10), 947-960.

- Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. (2013). Plant and Cell Physiology, 54(5), 647-662.

- Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. (2015). Bioorganic & medicinal chemistry, 23(14), 3968-3975.

- Advances and developments in transition metal-free benzylic C(sp 3 )–H activation/functionalization reactions. (2025). Organic & Biomolecular Chemistry.

- In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. (2025). RSC Advances.

- Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. (2024). RSC Advances.

-

Indole alkaloid. (n.d.). In Wikipedia. Retrieved from [Link]

- Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. (2022). Journal of Medicinal Chemistry, 65(17), 11543-11567.

- Exploration of Indole Alkaloids from Marine Fungus Pseudallescheria boydii F44-1 Using an Amino Acid-Direct. (2019). Marine drugs, 17(2), 77.

- 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells. (2005). Carcinogenesis, 26(4), 771-778.

- Palladium-Catalyzed C3-Benzylation of Indoles. (2010). Organic letters, 12(19), 4380-4383.

- Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. (2012). Acta poloniae pharmaceutica, 69(3), 449-455.

-

Biosynthesis of Indole alkaloids. (2021, September 4). YouTube. Retrieved from [Link]

- Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (n.d.). DTIC.

- Synthesis of Indoles: Recent Advances. (2015). Russian Chemical Reviews, 84(3), 223-255.

- Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study. (2021). Arabian Journal of Chemistry, 14(10), 103362.

- Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piper idine, an allosteric modulator of the serotonin transporter. (2006). Bioorganic & medicinal chemistry, 14(11), 3967-3973.

-

Scope of enantioselective synthesis of N-benzyl and N-allylic indoles... (n.d.). ResearchGate. Retrieved from [Link]

- Synthesis of Indole Alkaloids. (2021). Encyclopedia.

- Natural Indole Alkaloids from Marine Fungi: Chemical Diversity and Biological Activities. (2021). Pharmaceutical Fronts, 3(04), e145-e164.

-

8 precursors essential for biosynthesis of alkaloids. (2017, October 10). eGPAT. Retrieved from [Link]

- Alkaloids in Contemporary Drug Discovery to Meet Global Disease Needs. (2021). Molecules, 26(13), 3907.

- Substituted Pyrrolidin-2-ones from N-Benzyl-5(S)-pyroglutaminol through Mitsunobu Reaction. (2023). Letters in Organic Chemistry, 20(8), 666-671.

Sources

- 1. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Collected mass spectrometry data on monoterpene indole alkaloids from natural product chemistry research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Benzylisoquinoline Alkaloids Biosynthesis in Sacred Lotus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]

- 15. Indole Alkaloids from Marine Sources as Potential Leads against Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Advances in the total synthesis of bis- and tris-indole alkaloids containing N-heterocyclic linker moieties - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00012A [pubs.rsc.org]

- 17. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinsons Disease: An Overview - Shome - Current Medicinal Chemistry [edgccjournal.org]

- 19. rsisinternational.org [rsisinternational.org]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. Enzymatic synthesis of benzylisoquinoline alkaloids using a parallel cascade strategy and tyrosinase variants - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

Predicted Metabolic Stability and Biotransformation Profile of 2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine

Executive Summary

Molecule Identifier:

This technical guide provides a predictive metabolic profile for 2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine. Structurally, this compound represents a hybrid between the classic tryptamine scaffold and the

Structural Analysis & In Silico Prediction

To accurately predict metabolic stability, we must deconstruct the molecule into its pharmacophores and identify Sites of Metabolism (SOM).

Pharmacophore Breakdown

The molecule consists of two distinct aromatic systems linked by an ethylamine bridge:

-

Indole Core (Tryptamine backbone): Generally susceptible to hydroxylation at the 6-position and oxidative deamination (though the latter is sterically hindered here).

-

Secondary Amine: The nitrogen atom is substituted with a bulky benzyl group, protecting it from Monoamine Oxidase (MAO) but making it a target for CYP-mediated

-dealkylation. -

2-Methoxybenzyl Ring: A highly labile lipophilic moiety. The methoxy group is a prime target for O-demethylation.

Predicted Sites of Metabolism (SOM)

Using logic derived from metabolic studies of 25I-NBOMe and

| Rank | Site | Metabolic Pathway | Key Enzyme(s) |

| 1 | Methoxy Group ( | O-Demethylation | CYP2D6, CYP2C19 |

| 2 | Benzylic Carbon | N-Dealkylation | CYP3A4, CYP1A2 |

| 3 | Indole Ring (C6/C5) | Aromatic Hydroxylation | CYP2D6, CYP1A2 |

| 4 | Indole Nitrogen ( | N-Glucuronidation | UGTs (Phase II) |

Phase I Metabolism: Oxidative Pathways

The introduction of the

Pathway A: O-Demethylation (Major)

The 2-methoxy substituent on the benzyl ring is metabolically labile. CYP2D6 and CYP2C19 facilitate the removal of the methyl group, yielding a phenol metabolite.

-

Mechanism: Hydroxylation of the methyl C-H bond

unstable hemiacetal -

Implication: The resulting phenol is highly polar and rapidly targeted for Phase II conjugation.

Pathway B: N-Dealkylation (Critical Clearance Route)

This pathway cleaves the molecule into two distinct fragments: Tryptamine and 2-Methoxybenzaldehyde .

-

Mechanism: Hydroxylation at the benzylic carbon adjacent to the amine nitrogen. The resulting carbinolamine collapses to release the aldehyde.

-

Significance: This effectively deactivates the potent 5-HT2A agonist activity associated with the

-benzyl pharmacophore, as tryptamine itself has significantly lower affinity and efficacy in vivo due to rapid MAO degradation.

Pathway C: Indole Hydroxylation

Similar to

Visualization of Metabolic Pathways

The following diagram illustrates the predicted biotransformation cascade.

Figure 1: Predicted biotransformation map showing the divergence between N-dealkylation and O-demethylation pathways.

Phase II Metabolism: Conjugation

Following functionalization, the metabolites undergo conjugation to increase water solubility for renal excretion.

-

Glucuronidation: The phenol generated from O-demethylation is a high-affinity substrate for UGT enzymes (UDP-glucuronosyltransferases). This is likely the rate-limiting step for the elimination of the O-desmethyl metabolite.

-

Sulfation: Sulfotransferases (SULTs) may compete with UGTs for the phenolic hydroxyl groups, particularly at low substrate concentrations.

Experimental Validation Protocols

To confirm these predictions, the following self-validating experimental workflows are recommended. These protocols are designed to assess intrinsic clearance (

Microsomal Stability Assay (Protocol)

This assay determines the half-life (

Reagents:

-

Phosphate Buffer (100 mM, pH 7.4)

-

Human Liver Microsomes (20 mg/mL protein conc.)

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

) -

Test Compound (10 mM DMSO stock)

-

Stop Solution (Ice-cold Acetonitrile with Internal Standard, e.g., Verapamil)

Step-by-Step Methodology:

-

Pre-Incubation: Dilute test compound to 1 µM in phosphate buffer containing microsomes (0.5 mg/mL final). Pre-incubate at 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system to initiate the reaction.

-

Control: Run a parallel incubation without NADPH to rule out chemical instability.

-

-

Sampling: At

minutes, remove 50 µL aliquots. -

Quenching: Immediately dispense aliquots into 150 µL of ice-cold Stop Solution to precipitate proteins.

-

Processing: Centrifuge at 4,000 rpm for 20 minutes at 4°C.

-

Analysis: Inject supernatant into LC-MS/MS (See Section 4.2).

Calculation:

Plot

Analytical Workflow (LC-MS/MS)

A Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode is required for high sensitivity.[2]

-

Column: C18 Reverse Phase (e.g., Kinetex 2.6µm,

mm). -

Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Target Ions:

-

Parent:

-

O-Desmethyl:

-

Tryptamine (Fragment):

-

Experimental Logic Diagram

Figure 2: Standardized workflow for microsomal stability testing.

Toxicology & Pharmacokinetic Implications[3][4][5][6][7]

First-Pass Effect

Based on the high metabolic turnover of NBOMe analogs, 2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine is predicted to have low oral bioavailability . The N-dealkylation pathway in the liver will likely reduce systemic exposure to the parent compound significantly if ingested orally.

Active Metabolites[7]

-

Tryptamine: The primary metabolite from N-dealkylation is a trace amine agonist. While generally inactive centrally due to MAO, high concentrations could induce peripheral sympathomimetic effects (vasoconstriction, tachycardia).

-

2-Methoxybenzaldehyde: This aldehyde intermediate is generally detoxified to the corresponding benzoic acid, but aldehydes can be reactive and contribute to cellular oxidative stress.

Drug-Drug Interactions (DDI)

Since CYP2D6 is a predicted major metabolizing enzyme, this compound may exhibit non-linear pharmacokinetics in "Poor Metabolizers" (PM) of CYP2D6, leading to dangerously elevated plasma levels. Conversely, co-administration with CYP2D6 inhibitors (e.g., fluoxetine, bupropion) could potentiate toxicity.

References

-

Caspar, A. T., et al. (2017). Metabolic Fate and Detectability of the New Psychoactive Substances 25B-NBOMe and 25C-NBOMe in Human and Rat Urine.[3] Journal of Pharmaceutical and Biomedical Analysis.

-

Nielsen, L. M., et al. (2017). Characterization of the hepatic cytochrome P450 enzymes involved in the metabolism of 25I-NBOMe and 25I-NBOH.[4] Drug Testing and Analysis.

-

Wohlfarth, A., et al. (2017). Metabolic Profile Determination of NBOMe Compounds Using Human Liver Microsomes.[4] Journal of Analytical Toxicology.

-

Michely, J. A., et al. (2017). Metabolism of the tryptamine-derived new psychoactive substances 5-MeO-2-Me-DALT and 5-MeO-2-Me-ALCHT. Drug Testing and Analysis.

-

BenchChem. Application Notes and Protocols for In Vitro Metabolic Stability Testing.

Sources

- 1. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 2. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 3. Metabolic fate and detectability of the new psychoactive substances 2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25B-NBOMe) and 2-(4-chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25C-NBOMe) in human and rat urine by GC-MS, LC-MSn, and LC-HR-MS/MS approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Topic: Selectivity Profile of N-Benzyltryptamines at 5-HT2A vs. 5-HT2C Receptors

An In-Depth Technical Guide for Researchers

Executive Summary

The N-benzyltryptamine scaffold has emerged as a fascinating chemotype in serotonin receptor research, demonstrating a complex and often counterintuitive selectivity profile for the highly homologous 5-HT2A and 5-HT2C receptors. While N-benzylation of tryptamines is known to enhance affinity and potency at 5-HT2 receptors, extensive studies have revealed a critical divergence between binding affinity and functional activity.[1][2] Many N-benzyltryptamines exhibit only modest selectivity in radioligand displacement studies, with affinities for both 5-HT2A and 5-HT2C receptors often in the nanomolar range.[1][3] Unexpectedly, functional assays, such as those measuring intracellular calcium mobilization, reveal a strong bias towards 5-HT2C agonism.[1][3] Numerous compounds in this class act as full agonists at the 5-HT2C receptor while demonstrating low efficacy partial agonism at the 5-HT2A subtype.[1] This functional selectivity is not easily predicted by binding data alone and is highly dependent on the substitution pattern on the N-benzyl moiety. This guide provides a detailed examination of the structure-activity relationships (SAR), the molecular underpinnings of this selectivity, and the critical experimental workflows required to accurately profile these compounds, offering insights for the development of novel therapeutics targeting the 5-HT2C receptor.[1]

Introduction: The Significance of 5-HT2A/2C Selectivity

The serotonin 5-HT2 receptor family, comprising the 5-HT2A, 5-HT2B, and 5-HT2C subtypes, are G protein-coupled receptors (GPCRs) that play crucial roles in a vast array of physiological and psychological processes.[4] The 5-HT2A and 5-HT2C subtypes, in particular, are prominent targets in neuropsychopharmacology. However, they often mediate distinct, and sometimes opposing, effects.

-

5-HT2A Receptor: Activation of the 5-HT2A receptor is famously associated with the hallucinogenic effects of classic psychedelics like LSD, psilocybin, and mescaline.[5][6] It is a key regulator of cortical function and cognition.[5] Conversely, antagonism at this receptor is a cornerstone of the mechanism of action for many currently used antipsychotic drugs.[4]

-

5-HT2C Receptor: Activation of the 5-HT2C receptor is a promising therapeutic strategy for conditions such as obesity, addiction, and schizophrenia.[1][4][7] For instance, the FDA-approved anorectic drug lorcaserin is a 5-HT2C receptor agonist.[3]

Given these divergent outcomes, designing ligands with high selectivity between these two receptors is a critical challenge in drug development.[8] This is particularly difficult due to the high degree of sequence homology (~80% in the transmembrane domains) and shared Gq/11 signaling pathway between the 5-HT2 subtypes.[4][7] The N-benzyltryptamine class of compounds presents a unique opportunity, as subtle structural modifications can dramatically shift the functional profile from 5-HT2A to 5-HT2C preference.[1][3]

Molecular Basis of Selectivity: A Tale of Two Receptors

Both 5-HT2A and 5-HT2C receptors primarily couple to Gq/11 G-proteins.[9][10] Ligand binding initiates a conformational change that activates the G-protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a robust and measurable signal of receptor activation.[11][12][13]

Caption: A validated workflow for assessing N-benzyltryptamine selectivity.

Protocol: Radioligand Binding Assay

This protocol determines the affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

Causality Behind Choices:

-

Receptor Source: Membranes from cells stably transfected with the human receptor (e.g., CHO-K1 or HEK293 cells) are used to ensure a high and consistent density of the target, providing a robust assay window. [14]* Radioligand Selection: Using the same class of radioligand (agonist or antagonist) for both receptors is critical. Comparing Ki values derived from an agonist radioligand at 5-HT2A and an antagonist at 5-HT2C can dramatically overestimate selectivity. [15]Common choices include the agonist [125I]DOI or the antagonist [3H]ketanserin. [10][16][17]* Filtration: Rapid vacuum filtration is used to separate receptor-bound radioligand from unbound ligand, which is essential for accurate quantification. [18] Step-by-Step Methodology:

-

Membrane Preparation: Homogenize cells expressing the target receptor (5-HT2A or 5-HT2C) in a lysis buffer and pellet the membranes via centrifugation. Wash the pellet and resuspend in an assay buffer to a known protein concentration. [18]2. Assay Setup: In a 96-well filter plate, add in order:

-

Controls: For each experiment, include wells for:

-

Total Binding: Contains radioligand and membranes, but no test compound.

-

Non-Specific Binding (NSB): Contains radioligand, membranes, and a high concentration of a known, non-labeled competitor (e.g., 10 µM DOI) to saturate all specific binding sites. [17]4. Incubation: Incubate the plate for a set time (e.g., 60 minutes) at room temperature or 30°C with gentle agitation to reach binding equilibrium. [17][18]5. Filtration: Rapidly filter the contents of the plate through the filter bottom using a vacuum harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand. [18]6. Quantification: Dry the filter plate, add scintillation cocktail, and count the radioactivity in each well using a microplate scintillation counter. [18]7. Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression (one-site fit) to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: Calcium Mobilization Assay

This functional assay measures receptor activation by detecting the transient increase in intracellular calcium concentration that occurs upon Gq pathway stimulation. [11][12][13] Causality Behind Choices:

-

Live Cells: This assay requires live cells to maintain the integrity of the signaling cascade and intracellular calcium stores.

-

Calcium-Sensitive Dyes: Fluorescent dyes like Fluo-4 or genetically encoded biosensors (e.g., R-GECO) are loaded into the cells. [19]These dyes exhibit a large increase in fluorescence intensity upon binding to Ca2+, providing a direct readout of its release.

-

Kinetic Reading: An instrument capable of rapid, repeated measurements (like a FLIPR or an automated imaging system) is essential to capture the transient nature of the calcium flux, which peaks and decays within seconds to minutes. [13][19] Step-by-Step Methodology:

-

Cell Plating: Seed HEK293 or other suitable cells stably expressing the target receptor (5-HT2A or 5-HT2C) into a 96- or 384-well clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye. Incubate for approximately 1 hour at 37°C to allow the dye to enter the cells.

-

Compound Preparation: Prepare a separate "compound plate" containing serial dilutions of the N-benzyltryptamine test compounds at a higher concentration (e.g., 4x final). Also include a positive control (e.g., serotonin) and a negative control (buffer).

-

Assay Execution: Place both the cell plate and the compound plate into a kinetic plate reader (e.g., FLIPR).

-

Baseline Reading: The instrument measures the baseline fluorescence of each well in the cell plate for a short period (e.g., 10-20 seconds).

-

Compound Addition: The instrument automatically adds the compounds from the compound plate to the cell plate.

-

Kinetic Measurement: The instrument immediately begins to measure the fluorescence in each well at high frequency (e.g., every 1-2 seconds) for a period of 2-3 minutes to capture the full calcium response curve (rise and decay). [19]8. Data Analysis:

-

The response is typically quantified as the peak fluorescence intensity minus the baseline reading.

-

Plot the response against the log concentration of the test compound.

-

Use a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 (potency) and Emax (maximum efficacy relative to a full agonist like serotonin).

-

Functional selectivity is calculated as the ratio of EC50 values (EC50 at 5-HT2A / EC50 at 5-HT2C).

-

Conclusion and Future Directions

The study of N-benzyltryptamines provides a compelling lesson in modern pharmacology: binding affinity does not always predict functional outcome. [20][21]For this class, a clear disconnect exists, where promiscuous binding profiles give way to remarkable and therapeutically relevant functional selectivity for the 5-HT2C receptor. [1][3]This functional bias appears to be driven by specific substitutions on the N-benzyl ring that favor a productive, agonist-induced conformation at the 5-HT2C receptor while failing to do so effectively at the highly similar 5-HT2A receptor.

This unique profile positions the N-benzyltryptamine scaffold as a promising starting point for the rational design of novel 5-HT2C-selective agonists. Such compounds could serve as valuable research tools to further probe the distinct roles of the 5-HT2C receptor and hold potential as leads for therapeutics aimed at treating obesity, substance abuse disorders, or schizophrenia, without the liability of 5-HT2A-mediated psychedelic effects. [1]Future work should focus on combining high-resolution structural biology with computational modeling to fully elucidate the specific molecular interactions that underpin this fascinating example of functional selectivity.

References

-

Yadav, P. N., et al. (2012). Molecular Determinants for Ligand Binding at Serotonin 5-HT2A and 5-HT2C GPCRs: Experimental Affinity Results Analyzed by Molecular Modeling and Ligand Docking Studies. Journal of Chemical Information and Modeling. [Link]

-

Yadav, P. N., et al. (n.d.). Molecular determinants for binding and function at serotonin 5-HT2A and 5-HT2C GPCRs: Ligand Docking, Molecular Dynamic and Quan. University of Florida Digital Collections. [Link]

-

Yadav, P. N., et al. (2012). Molecular Determinants for Ligand Binding at Serotonin 5-HT2A and 5-HT2C GPCRs: Experimental Affinity Results Analyzed by Molecular Modeling and Ligand Docking Studies. PubMed. [Link]

-

Nichols, D. E. (2012). Chemistry and Structure-Activity Relationships of Psychedelics. PubMed. [Link]

-

Toro-Sazo, M., et al. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PubMed. [Link]

-

Wang, Y., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. [Link]

-

Toro-Sazo, M., et al. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PLOS One. [Link]

-

Eurofins Discovery. (n.d.). 5-HT2C Rat Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Eurofins Discovery Website. [Link]

-

Nichols, D. E., et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylarnine Analogues. LJMU Research Online. [Link]

-

Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Innoprot Website. [Link]

-

Nichols, D. E., et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience. [Link]

-

van der Walt, M. (2016). Social engineering and the structure activity relationships (SAR's) of selected mind-altering compounds such as tryptamine and phenylethylamine derivatives. UNAM Repository. [Link]

-

Hansen, M., et al. (2014). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. ResearchGate. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience Website. [Link]

-

Field, J. R., et al. (2023). Discovery of Highly Selective 5-HT2A Agonists using Structure-guided Design. bioRxiv. [Link]

-

Kim, Y., et al. (2012). Identification of structural determinants of ligand selectivity in 5-HT₂ receptor subtypes on the basis of protein-ligand interactions. PubMed. [Link]

-

Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience. [Link]

-

Pottie, E., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. PubMed. [Link]

-

Hansen, M., et al. (2014). Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists. PubMed. [Link]

-

Toro-Sazo, M., et al. (2019). 5-HT2C-selective N-benzyltryptamines. ResearchGate. [Link]

-

Cunningham, M. R., et al. (2022). Calcium flux responses at human 5-HT 2A , 5-HT 2B , and 5-HT 2C INI... ResearchGate. [Link]

-

Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Reaction Biology Website. [Link]

-

Wang, Y., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry. Semantic Scholar. [Link]

-

Hansen, M., et al. (2015). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. PubMed. [Link]

-

Wikipedia. (n.d.). Psychedelic drug. Wikipedia. [Link]

-

Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery Website. [Link]

-

Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N -Benzyl Phenethylamines as 5-HT 2A/2C Agonists. ResearchGate. [Link]

-

Spirit Pharmacist. (n.d.). Introduction to Psychedelic Phenethylamines. Spirit Pharmacist Website. [Link]

-

Eltze, M., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. [Link]

-

Peroutka, S. J. (1989). Molecular structural basis of ligand selectivity for 5-HT2 versus 5-HT1C cortical receptors. Brain Research. [Link]

-

EMBL-EBI. (n.d.). Radioligand binding assays for hu... ChEMBL. [Link]

-

Toro-Sazo, M., et al. (2019). General structure and numbering of the N-benzyltryptamines R⁵ = H, tryptamines. ResearchGate. [Link]

-

Moreno, J. L., et al. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLOS One. [Link]

-

Field, J. R., et al. (2023). Discovery of Highly Selective 5-HT 2A Agonists Using Structure-Guided Design. ChemRxiv. [Link]

-

Nichols, D. E., et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison With a Series of Phenethylamine Analogues. PubMed. [Link]

-

Antibodies.com. (n.d.). Human 5HT2A Receptor ELISA Kit (A310893). Antibodies.com. [Link]

-

Nichols, D. E., et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. PMC. [Link]

-

Agilent. (n.d.). Automated Imaging Assay for Characterizing Ca2+ Flux with R-GECO Biosensor. Agilent Website. [Link]

-

Satała, G., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. PubMed. [Link]

-

Julia, M., et al. (1965). Synthesis of 1-Benzyltryptamine. Journal of Medicinal Chemistry. [Link]

-

BMG LABTECH. (2020). Calcium assays: at the centre of biology. BMG LABTECH Website. [Link]

Sources

- 1. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines | PLOS One [journals.plos.org]

- 4. Molecular Determinants for Ligand Binding at Serotonin 5-HT2A and 5-HT2C GPCRs: Experimental Affinity Results Analyzed by Molecular Modeling and Ligand Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemistry and Structure-Activity Relationships of Psychedelics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Psychedelic drug - Wikipedia [en.wikipedia.org]

- 7. Molecular Determinants for Ligand Binding at Serotonin 5-HT2A and 5-HT2C GPCRs: Experimental Affinity Results Analyzed by Molecular Modeling and Ligand Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of structural determinants of ligand selectivity in 5-HT₂ receptor subtypes on the basis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 10. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]

- 11. innoprot.com [innoprot.com]

- 12. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bmglabtech.com [bmglabtech.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 17. Assay: Radioligand Binding Assay: Radioligand binding assays for human 5-HT2A receptor was conducted using the 5-HT2 agonist [125I]DOI as radioligand... - ChEMBL [ebi.ac.uk]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. agilent.com [agilent.com]

- 20. LJMU Research Online [researchonline.ljmu.ac.uk]

- 21. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Preparation of N-(2-methoxybenzyl)tryptamine Hydrochloride

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of N-(2-methoxybenzyl)tryptamine hydrochloride , a structural analogue of the potent "NBOMe" class of 5-HT2A receptor agonists. While often used as a pharmacological probe to study serotonin receptor selectivity (specifically 5-HT2A vs 5-HT1A), this compound requires precise synthetic control to minimize dialkylation and ensure high purity.

The method utilizes a reductive amination pathway (Abdel-Magid variation) employing sodium borohydride (NaBH₄) as a cost-effective reducing agent. This protocol is designed for research laboratories requiring >98% purity for biological assays.

⚠️ Critical Safety Warning

Potent Biological Activity: N-benzyltryptamines are potent modulators of the serotonin 5-HT2A receptor. While less potent than their phenethylamine counterparts (e.g., 25I-NBOMe), they must be handled with extreme caution.

-